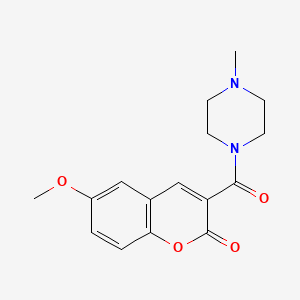
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione is an organic compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable oxane precursor under acidic conditions. The reaction typically proceeds through a series of condensation and cyclization steps, resulting in the formation of the desired oxane derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxane derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxane derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxane derivatives. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound is used to investigate the effects of fluorinated oxane derivatives on various biological systems. It serves as a model compound for studying the interactions between fluorinated molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure and reactivity make it a valuable candidate for drug discovery and development.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in a wide range of industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group is known to interact with various biological receptors, leading to changes in cellular signaling pathways. The oxane ring structure also plays a role in the compound’s reactivity and interactions with biological targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorophenyl group similar to that of this compound.
Indole Derivatives: Indole derivatives are known for their diverse biological and clinical applications.
Properties
IUPAC Name |
6-(2-fluorophenyl)-3,3,5,5-tetramethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-14(2)11(9-7-5-6-8-10(9)16)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAUEFUZSSGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenyl)-4-[(5-iodo-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5916563.png)
![2,6-Dimethoxy-4-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenyl acetate](/img/structure/B5916570.png)
![ethyl 4-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate](/img/structure/B5916584.png)
![ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B5916587.png)
![(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B5916595.png)
![Methyl 3-[(2E)-2-[(4-bromophenyl)formamido]-3-phenylprop-2-enamido]benzoate](/img/structure/B5916603.png)
![2-methoxy-N-[(E)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5916606.png)

![N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B5916627.png)
![[2-methoxy-4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B5916631.png)
![[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate](/img/structure/B5916632.png)
![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B5916640.png)
![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-iodobenzoate](/img/structure/B5916643.png)
![(2E)-3-(4-Fluorophenyl)-2-[(furan-2-YL)formamido]-N-(naphthalen-2-YL)prop-2-enamide](/img/structure/B5916654.png)
